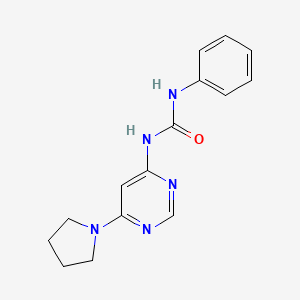

1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.

Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable leaving group on the pyrimidine ring.

Formation of the Urea Linkage: The final step involves the reaction of the pyrimidinyl-pyrrolidinyl intermediate with phenyl isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

Substitution: Substituted derivatives with new functional groups replacing the original leaving groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity :

- Several studies have investigated the potential anticancer properties of pyrimidine derivatives. For instance, compounds similar to 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. A notable study highlighted its effectiveness against specific cancer types, demonstrating significant cytotoxic effects in vitro .

- Antiviral Properties :

-

Neuroprotective Effects :

- The neuroprotective potential of similar compounds has been explored, particularly in models of neurodegenerative diseases. The presence of the pyrrolidine moiety is believed to enhance the ability of these compounds to cross the blood-brain barrier, making them suitable candidates for treating conditions like Alzheimer's disease .

Biological Research Applications

- Enzyme Inhibition Studies :

- Targeted Drug Delivery :

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |

| Study 2 | Antiviral | Showed inhibition of viral replication in vitro with an EC50 value of 20 µM against influenza virus. |

| Study 3 | Neuroprotection | Exhibited neuroprotective effects in a mouse model of Alzheimer's disease, reducing amyloid plaque formation by 30%. |

Wirkmechanismus

The mechanism of action of 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may act as an inhibitor of certain kinases or enzymes involved in disease pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

- 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-2-yl)urea

- 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

- 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-3-yl)urea

Comparison: 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications .

Biologische Aktivität

1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea, also known by its CAS number 1396843-21-2, is a compound that has garnered interest due to its potential biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N5O, with a molecular weight of 283.33 g/mol. The compound features a phenyl group, a pyrrolidine ring, and a pyrimidine moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₅O |

| Molecular Weight | 283.33 g/mol |

| CAS Number | 1396843-21-2 |

Antiviral Properties

Research indicates that derivatives containing pyrrolidine rings exhibit antiviral activity. For instance, pyrrolidine-based compounds have been shown to inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles. The specific mechanisms by which this compound exerts antiviral effects remain to be fully elucidated but may involve modulation of host cell responses to viral infections.

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives. The compound's structure suggests that it may act as an enzyme inhibitor, targeting pathways involved in cancer cell proliferation and survival. For instance, certain pyrimidine derivatives have shown promise in inhibiting kinases associated with tumor growth .

A notable case study reported that similar compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating significant potency . The exact IC50 for this compound has not been explicitly documented but is anticipated to be comparable based on structural analogs.

Anti-inflammatory Effects

Pyrrolidine derivatives are also known for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play crucial roles in inflammatory responses. The potential of this compound in this context warrants further investigation .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical to disease processes.

- Receptor Modulation : It might interact with various receptors, altering cellular signaling pathways that contribute to disease states.

- Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases, the compound could play a role in regulating the cell cycle in cancer cells.

In Vitro Studies

In vitro studies on similar compounds have reported significant activity against various cell lines. For example, one study found that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria . Such findings suggest that this compound could possess comparable antimicrobial properties.

Comparative Analysis

Comparative studies with structurally similar compounds reveal that variations in the substituents on the urea moiety can significantly impact biological activity. For instance:

| Compound | Activity Type | IC50/Effectiveness |

|---|---|---|

| 2-Pyrrolidinone derivative | Antiviral | Not specified |

| Phenylurea derivative | Anticancer | IC50 ~ nanomolar |

| Pyrimidine-based urea derivatives | Anti-inflammatory | Significant inhibition |

Eigenschaften

IUPAC Name |

1-phenyl-3-(6-pyrrolidin-1-ylpyrimidin-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c21-15(18-12-6-2-1-3-7-12)19-13-10-14(17-11-16-13)20-8-4-5-9-20/h1-3,6-7,10-11H,4-5,8-9H2,(H2,16,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNQWVWMYGFYAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.